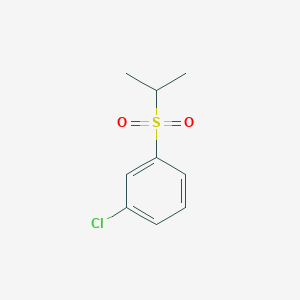

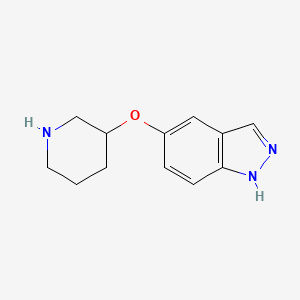

![molecular formula C8H4N2OS B1324351 7-Hydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-37-0](/img/structure/B1324351.png)

7-Hydroxybenzo[d]thiazole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

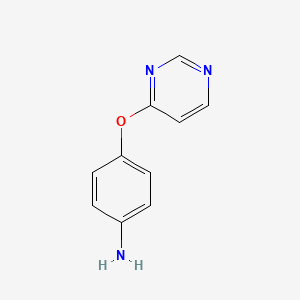

7-Hydroxybenzo[d]thiazole-2-carbonitrile is a research chemical compound . It has a molecular weight of 176.2 and a molecular formula of C8H4N2OS .

Synthesis Analysis

The synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile and similar compounds has been reported in several studies . For instance, one study described an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . Another study reported the synthesis of a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of 7-Hydroxybenzo[d]thiazole-2-carbonitrile includes a thiazole ring, a hydroxy group, and a carbonitrile group . The compound has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da .Chemical Reactions Analysis

While specific chemical reactions involving 7-Hydroxybenzo[d]thiazole-2-carbonitrile are not detailed in the search results, thiazole compounds are known to be involved in a variety of chemical reactions. For instance, one study reported the use of a bioluminescent probe sensitive to mitochondrial membrane potential for non-invasive, longitudinal monitoring .Physical And Chemical Properties Analysis

7-Hydroxybenzo[d]thiazole-2-carbonitrile is a solid compound . Its exact physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Cytotoxicity Evaluation : 7-Hydroxybenzo[d]thiazole-2-carbonitrile derivatives have shown promise in cytotoxicity evaluations. A study synthesized thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, attributing their potency to electron withdrawing groups (Mohareb, Abdallah, & Ahmed, 2017).

Antimicrobial Activity : These compounds have also been explored for their antimicrobial properties. A research synthesized novel thiazolo[1,5-a]-pyridine-9-carbonitrile derivatives and evaluated them for their antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms (Suresh, Lavanya, & Rao, 2016).

Organic Synthesis : The compound plays a role in organic synthesis, particularly in the creation of diverse heterocyclic structures. Research has shown its utility in synthesizing various derivatives with potential biological activities, such as dimethyloxyluciferin derivatives (Würfel, Görls, Weiss, & Beckert, 2013).

Green Synthesis Applications : Its derivatives have been used in environmentally friendly green synthesis processes. A study demonstrated an efficient one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, highlighting its potential for sustainable chemical synthesis (Balwe, Shinde, & Jeong, 2016).

Antiviral Research : Derivatives of 7-Hydroxybenzo[d]thiazole-2-carbonitrile have been investigated for their antiviral properties, particularly against SARS-CoV-2. A study synthesized tetrahydrobenzo[d]thiazole derivatives and evaluated their potential as anti-Covid-19 agents, showing significant inhibitory effects against viral RNA 2’-OMTases (Mohareb & Abdo, 2021).

Eigenschaften

IUPAC Name |

7-hydroxy-1,3-benzothiazole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-4-7-10-5-2-1-3-6(11)8(5)12-7/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUKYGGVCWVMMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632594 |

Source

|

| Record name | 7-Hydroxy-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxybenzo[d]thiazole-2-carbonitrile | |

CAS RN |

7267-37-0 |

Source

|

| Record name | 7-Hydroxy-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

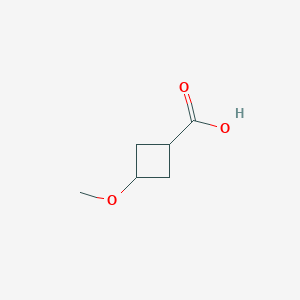

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)

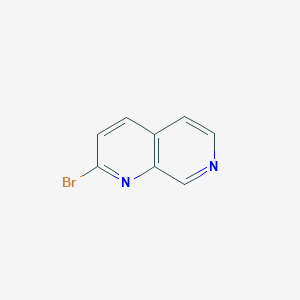

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)

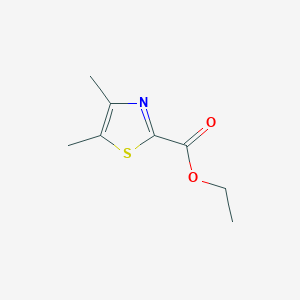

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)